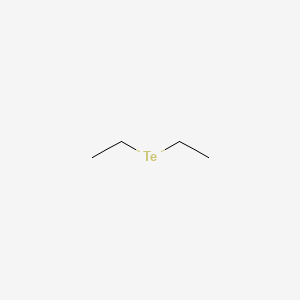

Diethyl telluride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyltellanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Te/c1-3-5-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWFJOFKUNZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Te]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060843 | |

| Record name | 1,1'-Tellurobisethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Matheson Tri-Gas MSDS] | |

| Record name | Diethyltelluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-54-3 | |

| Record name | 1,1′-Tellurobis[ethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyltelluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1'-tellurobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Tellurobisethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-tellurobisethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLTELLURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q6VH2Q5Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl Telluride

Introduction

This compound ((C₂H₅)₂Te) is an organotellurium compound characterized by its high reactivity and distinct physical properties. It serves as a precursor in the synthesis of other organotellurium compounds and has applications in materials science, particularly in the production of semiconductors.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, and its biological implications, with a focus on experimental methodologies and data presentation for the research and development community.

Physical and Chemical Properties

This compound is a pale yellow, flammable liquid at room temperature with a strong, unpleasant garlic-like odor.[1][2] It is known for its high toxicity and instability in the air, where it can ignite spontaneously.[1] The compound is practically insoluble in water but is soluble in organic solvents such as ethanol.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound.

| General Properties | |

| CAS Number | 627-54-3 |

| Molecular Formula | C₄H₁₀Te[1] |

| Molecular Weight | 185.72 g/mol [2][3] |

| Appearance | Pale yellow to dark yellow liquid[1][3] |

| Odor | Strong garlic-like[1][2] |

| Physical Properties | |

| Boiling Point | 137-138 °C[2][3][4] |

| Density | 1.599 g/mL[5] |

| Refractive Index | 1.5182[2][4] |

| Flash Point | 42 °C[2][4] |

| Vapor Pressure | 9.3 mmHg[3] |

| Solubility in Water | Practically insoluble[1][2] |

| Solubility in Organic Solvents | Soluble in ethanol[1][2] |

| Chemical Identifiers | |

| IUPAC Name | ethyltellanylethane[1] |

| InChI | InChI=1S/C4H10Te/c1-3-5-4-2/h3-4H2,1-2H3[1] |

| InChI Key | ILXWFJOFKUNZJA-UHFFFAOYSA-N[1] |

| SMILES | CC[Te]CC[1] |

| Synonyms | Diethyltellurium, Ethyl telluride[6] |

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of this compound, each with distinct advantages depending on the desired scale and purity.

Synthesis via Alkylation of Alkali Metal Tellurides

A common and scalable method involves the alkylation of an alkali metal telluride, such as sodium telluride (Na₂Te), with an ethyl halide.[7]

Experimental Protocol:

-

Preparation of Sodium Telluride: Elemental tellurium is reacted with metallic sodium in an inert solvent like liquid ammonia or tetrahydrofuran (THF) to produce sodium telluride.[7]

-

Alkylation Reaction: The prepared sodium telluride is dissolved in absolute ethanol and cooled to 0°C.[7] An ethyl halide, such as ethyl bromide or ethyl iodide, is then added dropwise to the cooled solution to manage the exothermic reaction.[7]

-

Reaction Completion and Purification: After the addition is complete, the mixture is refluxed to ensure the reaction proceeds to completion.[7] The resulting this compound is then purified and isolated from byproducts like sodium bromide via vacuum distillation.[7]

Caption: Synthesis of this compound via Alkylation.

Industrial Production from Tellurium Dioxide

An industrial method for producing this compound involves the reaction of tellurium dioxide (TeO₂) with diethyl sulfate in the presence of a reducing agent.[1][7]

Experimental Protocol:

-

Reaction Mixture: Tellurium dioxide is combined with diethyl sulfate.

-

Reduction and Ethylation: A reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the tellurium in tellurium dioxide from its +4 oxidation state to a telluride species.[7] This reactive intermediate then reacts with the ethylating agent, diethyl sulfate, to form this compound.[7]

-

Controlled Conditions: The synthesis is carried out under carefully controlled conditions to ensure high purity and yield of the final product.[1]

Synthesis Using Grignard Reagents

The Grignard reagent approach is a reliable method for the synthesis of this compound.

Experimental Protocol:

-

Grignard Reagent Formation: Ethylmagnesium bromide is first prepared by reacting bromoethane with magnesium chips in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[1]

-

Reaction with Tellurium: The freshly prepared Grignard reagent is then reacted with elemental tellurium to yield this compound.

Synthesis with Organozinc Reagents

Organozinc reagents, such as diethylzinc, offer an alternative synthetic route.

Experimental Protocol:

-

Reaction Setup: The reaction is conducted under an inert atmosphere to prevent oxidation.

-

Transmetalation: Diethylzinc is reacted with tellurium tetrachloride.[1][7] This transmetalation process involves the transfer of ethyl groups from zinc to tellurium, forming this compound.[7]

Chemical Reactivity

This compound exhibits characteristic reactivity for an organotellurium compound, primarily involving oxidation and reduction at the tellurium center.

Oxidation Reactions

This compound is susceptible to oxidation by various oxidizing agents.[7] The product of the oxidation depends on the strength of the oxidizing agent and the reaction conditions.

-

With Hydrogen Peroxide: Reaction with hydrogen peroxide (H₂O₂) typically yields diethyl telluroxide (diethyl tellurium dioxide).[7] This transformation can be achieved with an approximate yield of 85% by reacting this compound with hydrogen peroxide at room temperature for one hour.[7]

-

With Nitric Acid: Stronger oxidizing agents like nitric acid can also be used.[1]

Reduction Reactions

Reduction of this compound generally results in the formation of elemental tellurium.[7]

-

With Strong Reducing Agents: Strong reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction.[1][7]

References

- 1. Buy this compound | 627-54-3 [smolecule.com]

- 2. TELLURIUM DIETHYL | 627-54-3 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 627-54-3 CAS MSDS (TELLURIUM DIETHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. 1,1'-Tellurobis(ethane) | C4H10Te | CID 69394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 627-54-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyl Telluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of diethyl telluride ((C₂H₅)₂Te). This compound is an organotellurium compound with applications in materials science and organic synthesis. A thorough understanding of its molecular geometry and electronic structure is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications. This document summarizes the available experimental and computational data, outlines common synthetic protocols, and presents visualizations of the molecule's structure and relevant experimental workflows. While extensive research has been conducted on related dialkyl chalcogenides, specific experimental and computational data for this compound remains limited. This guide consolidates the existing knowledge and highlights areas for future investigation.

Introduction

Organotellurium compounds, characterized by the presence of a carbon-tellurium bond, have garnered increasing interest due to their unique reactivity and potential applications in various fields, including organic synthesis, materials science, and medicine. This compound, a simple dialkyl telluride, serves as a fundamental model for understanding the structure and bonding in this class of compounds. Its molecular geometry, including bond lengths, bond angles, and conformational preferences, dictates its physical and chemical properties. This guide aims to provide a detailed technical overview of the molecular structure and bonding of this compound, drawing from spectroscopic studies, computational models, and by analogy to related compounds.

Molecular Structure and Bonding

The molecular formula of this compound is C₄H₁₀Te. Spectroscopic studies, particularly vibrational spectroscopy, have been instrumental in elucidating its fundamental structural features.

Molecular Geometry

Infrared (IR) and Raman spectroscopy studies have shown that this compound possesses a bent C-Te-C skeleton, consistent with a C₂ᵥ molecular symmetry[1][2]. This bent geometry is a common feature among dialkyl chalcogenides and is a consequence of the presence of two bonding pairs and two lone pairs of electrons around the central tellurium atom, according to VSEPR theory.

dot graph DiethylTelluride_Structure { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Te [label="Te", fillcolor="#FBBC05", pos="0,0!"]; C1 [label="C", fillcolor="#5F6368", pos="-1.5,0.7!"]; C2 [label="C", fillcolor="#5F6368", pos="1.5,0.7!"]; C3 [label="C", fillcolor="#5F6368", pos="-2.5,-0.5!"]; C4 [label="C", fillcolor="#5F6368", pos="2.5,-0.5!"];

H1 [label="H", fillcolor="#F1F3F4", pos="-1.2,1.7!"]; H2 [label="H", fillcolor="#F1F3F4", pos="-2.2,1.2!"]; H3 [label="H", fillcolor="#F1F3F4", pos="1.2,1.7!"]; H4 [label="H", fillcolor="#F1F3F4", pos="2.2,1.2!"]; H5 [label="H", fillcolor="#F1F3F4", pos="-2.2,-1.5!"]; H6 [label="H", fillcolor="#F1F3F4", pos="-3.5,-0.2!"]; H7 [label="H", fillcolor="#F1F3F4", pos="-2.8, -1.2!"]; H8 [label="H", fillcolor="#F1F3F4", pos="2.2,-1.5!"]; H9 [label="H", fillcolor="#F1F3F4", pos="3.5,-0.2!"]; H10 [label="H", fillcolor="#F1F3F4", pos="2.8, -1.2!"];

Te -- C1; Te -- C2; C1 -- C3; C2 -- C4; C1 -- H1; C1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5; C3 -- H6; C3 -- H7; C4 -- H8; C4 -- H9; C4 -- H10; } caption: "Molecular structure of this compound."

Bond Lengths and Angles

The Te-C bond is significantly longer than C-O, C-S, and C-Se bonds in analogous diethyl chalcogenides due to the larger atomic radius of tellurium. In organotellurium compounds, Te-C(aliphatic) bond lengths are typically in the range of 2.14-2.15 Å. The C-C bond length in the ethyl groups is expected to be similar to that in other alkanes, approximately 1.54 Å. The C-H bond lengths are typically around 1.09 Å.

The C-Te-C bond angle is expected to be smaller than the tetrahedral angle of 109.5° due to the repulsion from the lone pairs on the tellurium atom. For comparison, the C-Se-C bond angle in dimethyl selenide is approximately 96.2°[3][4], and the C-S-C angle in dimethyl sulfide is around 99°[5]. It is reasonable to infer that the C-Te-C bond angle in this compound is also in the range of 95-100°. The Te-C-C and C-C-H bond angles are expected to be close to the tetrahedral angle.

The table below summarizes the expected and comparative bond lengths and angles for this compound and related diethyl chalcogenides.

| Parameter | Diethyl Ether ((C₂H₅)₂O)[3][5] | Diethyl Sulfide ((C₂H₅)₂S)[6][7][8] | Diethyl Selenide ((C₂H₅)₂Se)[9][10][11] | This compound ((C₂H₅)₂Te) (Estimated) |

| Bond Lengths (Å) | ||||

| C-X (X=O, S, Se, Te) | 1.410 | ~1.82 | ~1.96 | ~2.14 - 2.15 |

| C-C | 1.516 | ~1.53 | ~1.53 | ~1.54 |

| C-H | ~1.09 | ~1.09 | ~1.09 | ~1.09 |

| **Bond Angles (°) ** | ||||

| C-X-C | 112.4 | ~99 | ~96 | ~95 - 100 |

| X-C-C | 108.6 | ~110 | ~110 | ~109 |

| C-C-H | ~110 | ~110 | ~110 | ~110 |

Note: Data for diethyl sulfide and diethyl selenide are based on their respective dimethyl analogs and general structural data. Precise experimental or computational data for the diethyl species are limited.

Experimental Protocols

The determination of molecular structure and the synthesis of this compound involve several key experimental techniques.

Structural Determination Methods

Vibrational Spectroscopy (Infrared and Raman):

-

Objective: To identify functional groups and determine the molecular symmetry.

-

Methodology:

-

Sample Preparation: A liquid sample of this compound is placed in a suitable cell (e.g., KBr plates for IR, quartz cuvette for Raman).

-

Data Acquisition:

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of approximately 4000-400 cm⁻¹.

-

Raman Spectroscopy: A Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

-

Data Analysis: The observed vibrational frequencies are assigned to specific bond stretching, bending, and torsional modes. The number and activity (IR vs. Raman) of the observed bands can be used to deduce the molecule's point group symmetry.

-

Gas-Phase Electron Diffraction (GED):

-

Objective: To determine precise bond lengths and angles in the gas phase.

-

General Methodology:

-

A high-energy electron beam is directed at a gaseous stream of this compound in a high-vacuum chamber[8][12].

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.

-

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The two most common approaches involve the use of Grignard reagents or the alkylation of sodium telluride.

Method 1: Grignard Reagent

-

Reaction: Te + 2 C₂H₅MgBr → (C₂H₅)₂Te + 2 MgBrX

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether[13].

-

Ethyl bromide is added dropwise to initiate the formation of the Grignard reagent, ethylmagnesium bromide.

-

Elemental tellurium powder is then added portion-wise to the stirred Grignard solution at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation.

-

Method 2: Alkylation of Sodium Telluride

-

Reaction: Na₂Te + 2 C₂H₅I → (C₂H₅)₂Te + 2 NaI

-

Protocol:

-

Sodium telluride (Na₂Te) is prepared in situ by the reduction of elemental tellurium with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent (e.g., ethanol or water)[10][11][12][14].

-

To the freshly prepared sodium telluride solution, an ethylating agent such as ethyl iodide or diethyl sulfate is added dropwise at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by the disappearance of the characteristic color of the telluride solution.

-

The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extract is washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is removed by rotary evaporation, and the this compound is purified by distillation under reduced pressure.

-

Conclusion

The molecular structure of this compound is characterized by a bent C-Te-C skeleton with C₂ᵥ symmetry. While precise experimental bond lengths and angles have not been reported, they can be reasonably estimated by comparison with related dialkyl chalcogenides. The Te-C bond is significantly longer than its lighter congeners, and the C-Te-C bond angle is compressed to a value likely between 95° and 100° due to lone pair repulsion. The synthesis of this compound is well-established, with methods utilizing Grignard reagents or the alkylation of sodium telluride being the most common. Further research involving gas-phase experimental techniques or high-level computational studies would be invaluable for providing a more precise and complete picture of the molecular structure of this fundamental organotellurium compound. Such data would enhance our understanding of its chemical behavior and facilitate the design of new tellurium-containing molecules with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. academic.oup.com [academic.oup.com]

- 6. THE MICROWAVE SPECTRUM, THE R(S) STRUCTURE AND THE DIPOLE MOMENT OF THE TT ISOMER OF DIETHYL ETHER | Semantic Scholar [semanticscholar.org]

- 7. [PDF] Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides | Semantic Scholar [semanticscholar.org]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Organotellurium Chemistry: Wöhler's Synthesis of Diethyl Telluride

A Technical Retrospective on the First Organotellurium Compound

In 1840, the distinguished German chemist Friedrich Wöhler, already renowned for his synthesis of urea, ventured into the then-nascent field of organometallic chemistry. His work led to the first-ever synthesis of an organotellurium compound: diethyl telluride. This seminal discovery, published in Annalen der Chemie und Pharmacie, laid the foundational stone for the rich and diverse field of organotellurium chemistry, which continues to be an area of active research for applications in organic synthesis, materials science, and medicine. This technical guide provides a detailed account of Wöhler's pioneering work, including his experimental protocol, the properties of the novel compound he described, and the historical context of this significant scientific achievement.

Wöhler's Experimental Approach: A Synthesis from Inorganic Precursors

Wöhler's synthesis of this compound was a testament to the experimental ingenuity of 19th-century chemists. He devised a method to form a carbon-tellurium bond by reacting a telluride salt with an ethylating agent. The key starting materials for his synthesis were potassium telluride and barium ethyl sulfate, which he referred to as "schwefelsaurem Athyloxydbaryt".

Preparation of Starting Materials

In the absence of modern commercial suppliers, chemists of Wöhler's era often had to prepare their own reagents from readily available substances.

-

Potassium Telluride (K₂Te): This reactant was likely prepared by heating elemental tellurium with potassium carbonate and charcoal, a common method at the time for producing alkali metal chalcogenides. The reaction involves the reduction of tellurium and the formation of the telluride anion (Te²⁻).

-

Barium Ethyl Sulfate (Ba(C₂H₅SO₄)₂): This compound, the "schwefelsaurem Athyloxydbaryt" mentioned in his paper, was a known ethylating agent. It was typically synthesized by the reaction of ethanol with sulfuric acid, followed by neutralization with barium carbonate.

The Synthesis of this compound

The core of Wöhler's discovery lay in the reaction between potassium telluride and barium ethyl sulfate. While his original paper provides a concise description, the inferred experimental protocol is as follows:

Experimental Protocol: Wöhler's Synthesis of this compound

-

Reaction Mixture Preparation: A mixture of potassium telluride (K₂Te) and a concentrated aqueous solution of barium ethyl sulfate (Ba(C₂H₅SO₄)₂) was prepared in a distillation apparatus.

-

Distillation: The mixture was heated to distillation. Wöhler noted the co-distillation of a reddish-yellow, heavy oil along with the water.

-

Purification: The collected distillate separated into two layers. The lower layer, the crude this compound, was separated from the upper aqueous layer. It was then dried, likely using a desiccant such as calcium chloride, and purified by redistillation.

The underlying chemical reaction can be represented by the following equation:

K₂Te + Ba(C₂H₅SO₄)₂ → (C₂H₅)₂Te + K₂SO₄ + BaSO₄

In this double displacement reaction, the ethyl groups from the barium ethyl sulfate are transferred to the tellurium atom of the potassium telluride, forming this compound and the inorganic byproducts potassium sulfate and barium sulfate.

Physicochemical Properties of this compound as Observed by Wöhler

Wöhler meticulously documented the physical and chemical properties of the newly synthesized compound, providing the first characterization of an organotellurium substance. His observations are summarized in the table below.

| Property | Wöhler's Observation (1840) |

| Appearance | A heavy, reddish-yellow oil. |

| Odor | An extremely unpleasant and persistent odor, similar to cacodyl. |

| Solubility in Water | Insoluble in water. |

| Behavior in Air | Fumes in the air and possesses a high tendency to ignite spontaneously. |

| Combustion Products | Burns with a white, dense smoke of tellurium dioxide. |

| Reaction with Nitric Acid | Reacts with nitric acid to form a white, crystalline substance. |

These qualitative observations were crucial in establishing this compound as a distinct and highly reactive chemical entity. The strong, unpleasant odor he described is now recognized as a characteristic feature of many volatile organotellurium compounds.

Logical Workflow of Wöhler's Synthesis

The logical progression of Wöhler's synthesis, from the preparation of his starting materials to the isolation of the final product, can be visualized as a clear experimental workflow.

Caption: Wöhler's synthesis of this compound from inorganic precursors.

Historical Significance and Modern Perspective

Wöhler's synthesis of this compound was a landmark achievement that opened the door to the vast field of organotellurium chemistry. Although the yields of his original procedure were not quantified, the successful isolation and characterization of this novel compound demonstrated the feasibility of forming stable carbon-tellurium bonds.

Modern methods for the synthesis of this compound often employ more efficient and selective reagents, such as the reaction of sodium telluride with ethyl halides. However, the fundamental principle of nucleophilic substitution at a telluride anion, as pioneered by Wöhler, remains a cornerstone of organotellurium synthesis.

The discovery of this compound not only expanded the known boundaries of chemistry but also provided a tangible example of the power of synthesis in creating new forms of matter. It stands as a testament to Friedrich Wöhler's exceptional skill as an experimentalist and his profound impact on the development of chemistry.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Diethyl Telluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of diethyl telluride ((C₂H₅)₂Te). This compound is a volatile organotellurium compound with applications in the synthesis of tellurium-containing materials. Understanding its thermal stability and decomposition pathways is crucial for its effective use and for the safety of its handling. This document details the primary decomposition pathways, kinetic parameters, and decomposition products. It also provides detailed experimental protocols for studying the thermal decomposition of this compound and summarizes key quantitative data.

Introduction

This compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of tellurium-containing thin films and nanomaterials. Its utility is derived from its volatility and its ability to decompose at specific temperatures to yield elemental tellurium. A thorough understanding of its decomposition mechanism is paramount for controlling deposition processes and ensuring the synthesis of high-quality materials. This guide explores the fundamental aspects of this compound's thermal decomposition, providing researchers and professionals with the necessary knowledge for its application.

Thermal Decomposition Pathways

The thermal decomposition of this compound primarily proceeds through two competing mechanisms: Carbon-Tellurium (C-Te) bond homolysis and β-hydrogen elimination. These pathways govern the formation of various hydrocarbon products and elemental tellurium.

C-Te Bond Homolysis

This pathway involves the cleavage of the C-Te bond, leading to the formation of ethyl radicals (•C₂H₅) and an ethyltellurium radical (•TeC₂H₅). The ethyltellurium radical is unstable and rapidly decomposes to elemental tellurium and another ethyl radical. The generated ethyl radicals can then undergo further reactions, primarily recombination to form ethane (C₂H₆) or disproportionation to form ethane and ethene (C₂H₄).

β-Hydrogen Elimination

In this pathway, a hydrogen atom from the β-carbon of one of the ethyl groups is transferred to the tellurium atom, leading to the formation of ethene (C₂H₄) and an ethyltellurium hydride species (C₂H₅TeH). The ethyltellurium hydride is unstable and subsequently decomposes to elemental tellurium and ethane.

The following diagram illustrates the two primary decomposition pathways of this compound.

Quantitative Data

The thermal decomposition of this compound has been studied under various conditions, yielding important quantitative data for understanding and modeling its behavior.

| Parameter | Value | Carrier Gas | Method |

| Activation Energy (Ea) | ~50 kcal/mol | Helium | Pyrolysis-QMS[1] |

| ~47 kcal/mol | Hydrogen | Pyrolysis-QMS[1] | |

| C-Te Bond Dissociation Energy | Not explicitly found | - | - |

| Product Distribution | Ethane and Ethene | Helium/Hydrogen | Pyrolysis-QMS[1] |

Table 1: Kinetic and Thermodynamic Data for the Thermal Decomposition of this compound.

| Property | Value | Method |

| Molecular Weight | 185.7 g/mol | - |

| Boiling Point | 138 °C | - |

| Density | 1.599 g/mL | - |

Table 2: Physical Properties of this compound.

Experimental Protocols

The study of the thermal decomposition of this compound typically involves gas-phase pyrolysis coupled with a sensitive analytical technique such as mass spectrometry.

Pyrolysis-Quadrupole Mass Spectrometry (Pyrolysis-QMS)

This method allows for the in-situ analysis of the decomposition products as they are formed.

Objective: To determine the decomposition products and estimate the activation energy of the thermal decomposition of this compound.

Apparatus:

-

Isothermal flow reactor

-

Quadrupole mass spectrometer (QMS)

-

Syringe pump for liquid precursor injection

-

Mass flow controllers for carrier gases (Helium or Hydrogen)

-

Heating elements and temperature controllers for the reactor

Procedure:

-

System Preparation: The isothermal reactor is heated to the desired decomposition temperature. The entire system is purged with the carrier gas (Helium or Hydrogen) to remove any residual air or moisture.

-

Precursor Introduction: A dilute solution of this compound in an appropriate solvent is introduced into the heated reactor via a syringe pump at a constant flow rate. The this compound vaporizes and is carried through the reactor by the carrier gas.

-

Decomposition and Analysis: As the this compound passes through the hot zone of the reactor, it undergoes thermal decomposition. A portion of the gas stream from the reactor outlet is continuously sampled by the quadrupole mass spectrometer.

-

Data Acquisition: The mass spectrometer is set to scan a mass range that includes the parent this compound molecule and the expected decomposition products (e.g., ethane, ethene). The ion intensities of these species are monitored as a function of reactor temperature.

-

Kinetic Analysis: By analyzing the decay of the this compound signal as a function of temperature, and assuming first-order kinetics, the activation energy for the decomposition can be determined using an Arrhenius plot.

The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a complex process governed by competing C-Te bond homolysis and β-hydrogen elimination pathways. The prevalence of each pathway is influenced by experimental conditions such as temperature and the nature of the carrier gas. A comprehensive understanding of these decomposition mechanisms and the associated kinetics is essential for the controlled synthesis of tellurium-based materials. The experimental protocols and data presented in this guide provide a foundation for further research and application in materials science and drug development. Further studies are warranted to precisely determine the C-Te bond dissociation energy and to quantify the product distribution as a function of temperature.

References

Unraveling the Photolytic Decomposition of Diethyl Telluride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl telluride ((C₂H₅)₂Te), an organotellurium compound, is of significant interest in various fields, including as a precursor in the synthesis of tellurium-containing materials and as a model compound for studying the photochemistry of organometallics. Understanding its photolytic decomposition pathways is crucial for controlling chemical vapor deposition processes, designing novel photosensitive materials, and comprehending the environmental fate of organotellurium compounds. This technical guide provides a comprehensive overview of the photolytic decomposition of this compound, detailing the primary and secondary reaction pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate these processes.

Primary Photolytic Decomposition Pathway

The primary event in the photolysis of this compound upon exposure to ultraviolet (UV) radiation is the homolytic cleavage of the carbon-tellurium (C-Te) bond. This is a one-photon process that leads to the formation of an ethyl radical (•C₂H₅) and an ethyltellanyl radical (•TeC₂H₅) or, more commonly, the complete dissociation into a tellurium atom (Te) and two ethyl radicals. The overall primary decomposition can be represented as follows:

(C₂H₅)₂Te + hν → 2 •C₂H₅ + Te

The quantum yield for this dissociation process is reported to be in the range of 0.4 to 0.5, indicating a relatively efficient photochemical decomposition.[1][2] The tellurium atoms are typically produced in their ground or lowest excited states.[3]

Secondary Reaction Pathways of Ethyl Radicals

The highly reactive ethyl radicals generated in the primary photolytic step undergo a series of secondary reactions, leading to the formation of various stable hydrocarbon products. The principal secondary pathways include recombination and disproportionation.

1. Recombination: Two ethyl radicals can combine to form n-butane:

•C₂H₅ + •C₂H₅ → C₄H₁₀

2. Disproportionation: An ethyl radical can abstract a hydrogen atom from another ethyl radical, resulting in the formation of ethane and ethene:

•C₂H₅ + •C₂H₅ → C₂H₆ + C₂H₄

The final product distribution, which includes ethene, n-butane, ethane, propane, and propene, is a result of these and other subsequent radical reactions.[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the photolytic decomposition of this compound.

| Parameter | Value | Reference |

| C-Te Bond Dissociation Energy | ~50 kcal/mol (~209 kJ/mol) | [2] |

| Quantum Yield of Dissociation | 0.4 - 0.5 | [1][2] |

Table 1: Key Physicochemical Properties of this compound Photolysis.

| Reaction | Rate Constant (k) at 298 K | Reference |

| Ethyl Radical Recombination | 2.0 x 10¹³ cm³ mol⁻¹ s⁻¹ | [1] |

| Ethyl Radical Disproportionation | 2.4 x 10¹² cm³ mol⁻¹ s⁻¹ | [1] |

| Ratio of Disproportionation to Recombination (k_d/k_c) | 0.12 | [1] |

Table 2: Rate Constants for Key Secondary Reactions of Ethyl Radicals.

Experimental Protocols

The study of this compound photolysis involves sophisticated experimental techniques to identify and quantify the transient species and final products. Below are representative protocols for two key experimental methods.

Photofragment Translational Spectroscopy (PTS)

Photofragment translational spectroscopy is a powerful technique for studying the dynamics of photodissociation events by measuring the kinetic energy and angular distribution of the photofragments.

Experimental Setup:

A typical PTS apparatus consists of a molecular beam source, a pulsed laser for photolysis, and a detector for the photofragments, all housed within a high-vacuum chamber.

-

Molecular Beam Formation: A dilute mixture of this compound vapor in a carrier gas (e.g., helium) is expanded through a pulsed nozzle into a vacuum chamber, creating a supersonic molecular beam. This cools the this compound molecules to a low rotational and vibrational temperature.

-

Photolysis: The molecular beam is crossed by a pulsed UV laser beam (e.g., an excimer laser operating at 248 nm). The laser dissociates the this compound molecules.

-

Fragment Detection: The neutral photofragments travel a fixed distance to a detector, which is often a quadrupole mass spectrometer with an electron-impact ionizer. The arrival time of the fragments at the detector is recorded, yielding a time-of-flight (TOF) spectrum.

-

Data Analysis: The TOF spectrum is converted into a translational energy distribution of the photofragments. By rotating the polarization of the photolysis laser relative to the detection axis, the angular distribution of the fragments can also be determined.

This technique provides detailed information about the energy released during dissociation and the geometry of the excited state.

Laser Flash Photolysis

Laser flash photolysis is used to generate transient species and monitor their subsequent reactions in real-time.

Experimental Setup:

The setup includes a high-intensity pulsed laser for photolysis (the "pump" beam) and a continuous or pulsed light source for monitoring the transient absorption (the "probe" beam), a reaction cell, a monochromator, and a fast detector.

-

Sample Preparation: A solution of this compound in a suitable solvent is placed in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas to prevent quenching of the excited states or reactions with oxygen.

-

Photolysis: The sample is irradiated with a short, intense pulse of UV light from a laser (e.g., a Nd:YAG laser). This creates a high concentration of transient species, such as ethyl radicals.

-

Transient Absorption Measurement: A probe beam from a lamp or another laser passes through the sample at a right angle to the pump beam. The intensity of the probe beam is monitored by a fast detector (e.g., a photomultiplier tube or a CCD camera) connected to an oscilloscope.

-

Kinetic Analysis: The change in absorbance of the probe light as a function of time after the laser flash is recorded. This provides kinetic information about the decay of the transient species and the formation of products. By varying the concentration of reactants, rate constants for the reactions of the transient species can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the photolytic decomposition pathways and a typical experimental workflow for photofragment translational spectroscopy.

Caption: Photolytic decomposition pathway of this compound.

Caption: Experimental workflow for photofragment translational spectroscopy.

References

The Biological Nexus of Diethyl Telluride and Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotellurium compounds have emerged as a class of molecules with significant and often paradoxical biological activities, ranging from potent antioxidant properties to profound cytotoxicity. Diethyl telluride ((C₂H₅)₂Te), a volatile organotellurium compound, exemplifies this dual nature. Its interaction with cellular systems is intrinsically linked to the generation and modulation of reactive oxygen species (ROS), placing it at a critical juncture of cellular signaling and oxidative stress. This technical guide provides an in-depth exploration of the biological activities of this compound, with a core focus on its interplay with ROS. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development. While specific data for this compound is limited, this guide draws upon the broader knowledge of organotellurium compounds to provide a foundational understanding of its potential mechanisms of action.

Introduction to this compound and Organotellurium Compounds

This compound is an organotellurium compound characterized by a tellurium atom covalently bonded to two ethyl groups.[1] Like other organotellurides, its biological activity is largely dictated by the unique chemical properties of the tellurium atom. These compounds are known to interact with biological molecules, particularly those containing thiol groups, leading to a cascade of cellular events.[1] The biological effects of organotellurium compounds are diverse, with some exhibiting promising therapeutic potential as anticancer and antimicrobial agents, while others are recognized for their toxicity.[2] A central theme in the bioactivity of these compounds is their ability to modulate the cellular redox environment through the generation or scavenging of reactive oxygen species.[1]

Quantitative Data on the Biological Activity of Organotellurium Compounds

Quantitative assessment of the biological effects of organotellurium compounds is crucial for understanding their therapeutic potential and toxicological profiles. While data specifically for this compound is sparse, studies on related compounds provide valuable insights into their potency.

Table 1: Cytotoxicity of Various Organotellurium Compounds

| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Citation |

| This compound | Rat (in vivo) | Inhalation | LC50 | 24 mg/m³ / 4hr | [3] |

| Diphenyl ditelluride | Rat Astrocytes | Trypan Blue | LC50 | 62.5 µM | [4] |

| Tellurium Tetrachloride | Rat Astrocytes | Trypan Blue | LC50 | 62.5 µM | [4] |

| Biogenic Te Nanorods | PC12 | MTT | IC50 | 5.05 ± 0.07 ng/ml | [5] |

| Potassium Tellurite | PC12 | MTT | IC50 | 2.44 ± 0.38 ng/ml | [5] |

| Tellurium Compound 1 | 2008 (Ovarian Cancer) | MTT | IC50 | 1.25 ± 0.36 µM | [6] |

| Tellurium Compound 1 | LoVo Ox-Pt (Colon Cancer) | MTT | IC50 | 1.18 ± 0.41 µM | [6] |

| Tellurium Compound 1 | PSN-1 (Pancreatic Cancer) | MTT | IC50 | 7.58 ± 1.94 µM | [6] |

| Tellurium Compound 1 | H157 (Lung Cancer) | MTT | IC50 | 2.25 ± 0.85 µM | [6] |

Table 2: Glutathione Peroxidase (GPx)-like Activity of Organotellurium Compounds

| Compound | Description | Activity | Citation |

| 2-tellurium bridged β-cyclodextrin | Reduction of H₂O₂ by GSH | 46.7 U/µmol | [7] |

| Telluroaminoacid derivative 42 | Compared to selenium analogues | 1.5-fold higher activity | [8] |

| Alkyl-substituted telluride 37a | Compared to aryl-substituted telluride | Superior GPx mimic | [8] |

The Dual Role of this compound in Cellular Redox Homeostasis: Antioxidant and Pro-oxidant Effects

Organotellurium compounds, including this compound, can exhibit a dual role in cellular redox modulation, acting as either antioxidants or pro-oxidants depending on the cellular context and concentration.

Glutathione Peroxidase (GPx) Mimetic Activity

Several organotellurium compounds have been shown to mimic the activity of the selenoenzyme glutathione peroxidase (GPx), a key component of the cellular antioxidant defense system.[8][9] This GPx-like activity involves the catalytic reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂), at the expense of glutathione (GSH).[8] The proposed catalytic cycle involves the oxidation of the tellurium(II) center to a tellurium(IV) species by the peroxide, followed by reduction back to tellurium(II) by thiols like GSH.[9] While the GPx-like activity of this compound has not been quantitatively determined, alkyl-substituted tellurides have been shown to be superior GPx mimics compared to their aryl-substituted counterparts.[8]

Generation of Reactive Oxygen Species (ROS)

Conversely, at higher concentrations or under specific cellular conditions, organotellurium compounds can induce oxidative stress by generating ROS.[1] The interaction of this compound with cellular components, particularly mitochondrial electron transport chain proteins, can lead to the formation of superoxide anions (O₂⁻) and subsequently other ROS like hydrogen peroxide.[2] This pro-oxidant activity is believed to be a primary mechanism underlying the cytotoxicity of these compounds.

Figure 1: Dual redox activity of this compound.

Cytotoxicity and Induction of Apoptosis

The generation of ROS and subsequent oxidative stress are key contributors to the cytotoxic effects of organotellurium compounds.[2] This cytotoxicity often manifests as the induction of apoptosis, or programmed cell death.

Mitochondrial Dysfunction

Mitochondria are a primary target of organotellurium-induced toxicity.[2][10] The accumulation of these compounds in mitochondria can disrupt the electron transport chain, leading to a decrease in mitochondrial membrane potential, impaired ATP synthesis, and an increase in ROS production.[10] This mitochondrial dysfunction is a critical initiating event in the intrinsic pathway of apoptosis.

Apoptotic Signaling Pathways

Organotellurium compounds can trigger apoptosis through the upregulation of pro-apoptotic proteins and the activation of caspases.[2] The release of cytochrome c from damaged mitochondria activates the caspase cascade, leading to the execution of the apoptotic program.

Figure 2: this compound induced apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound and its interaction with ROS.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Materials:

-

Cells of interest

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11][12]

-

Measurement of Intracellular ROS: DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS.

-

Materials:

-

Cells of interest

-

This compound

-

DCFDA solution (e.g., 10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Wash the cells with PBS and then incubate them with a working solution of DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.

-

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells after treatment with this compound.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[11]

-

Figure 3: General experimental workflow.

Conclusion

This compound, as a representative organotellurium compound, possesses significant biological activity that is intimately linked to the modulation of cellular reactive oxygen species. Its ability to act as both an antioxidant and a pro-oxidant highlights the complexity of its interactions within a biological system. The pro-oxidant effects, leading to oxidative stress, mitochondrial dysfunction, and apoptosis, are likely the primary drivers of its observed toxicity. While specific quantitative data for this compound remains limited, the methodologies and mechanistic insights provided in this guide offer a robust framework for future research. A deeper understanding of the structure-activity relationships and the specific molecular targets of this compound will be crucial for harnessing its potential therapeutic applications while mitigating its toxic effects. Further investigation into this and other organotellurium compounds is warranted to fully elucidate their roles in medicine and toxicology.

References

- 1. Buy this compound | 627-54-3 [smolecule.com]

- 2. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethyltelluride - Hazardous Agents | Haz-Map [haz-map.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity investigations of biogenic tellurium nanorods towards PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Glutathione Peroxidase-Like Activity of Functionalized Tellurides: Insights into the Oxidation Mechanism Through Activation Strain Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Toxicity of Cadmium Telluride Quantum Dot Nanoparticles in Mammalian Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Diethyl Telluride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of diethyl telluride in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and materials science. Due to the scarcity of publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed, adaptable experimental protocol for determining the solubility of this air-sensitive organotellurium compound.

Introduction to this compound

This compound ((C₂H₅)₂Te) is an organotellurium compound characterized as a pale yellow liquid with a potent garlic-like odor. Its high toxicity and instability in the air, with a tendency to ignite spontaneously at room temperature, necessitate careful handling in an inert atmosphere.[1] Understanding its solubility is paramount for its application as a precursor in the synthesis of other organotellurium compounds, in the production of semiconductors, and as a catalyst in various chemical reactions.

Qualitative Solubility Profile

Comprehensive literature and database searches reveal a consistent but qualitative understanding of this compound's solubility. The compound is reported to be practically insoluble in water, which is expected given its nonpolar nature.[1] Conversely, it demonstrates solubility in organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | IUPAC Name | Chemical Formula | Solubility |

| Polar Protic | Water | Water | H₂O | Practically Insoluble[1][2] |

| Ethanol | Ethanol | C₂H₅OH | Soluble[1][2][3] | |

| Polar Aprotic | Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Soluble (Implied)¹ |

¹Tetrahydrofuran is frequently cited as a preferred solvent for the synthesis of this compound, which strongly implies its solubility in this medium.[1]

This solubility pattern, characterized by miscibility with less polar organic solvents and immiscibility with water, is typical for organometallic compounds with alkyl chains.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of air-sensitive compounds like this compound. This method is adapted from the widely accepted "shake-flask" method, modified for safe handling under an inert atmosphere.

Materials and Equipment

-

This compound

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Thermostatically controlled shaker or stirring plate

-

Gas-tight syringes with filters

-

Pre-weighed glass vials with PTFE-lined septum caps

-

Analytical balance

-

Volumetric flasks

-

Calibrated analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Experimental Workflow

The determination of this compound's solubility involves three key stages: preparation of a saturated solution, sample collection and filtration, and quantification.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Under an inert atmosphere, add an excess amount of this compound to a pre-weighed glass vial.

-

Record the exact mass of the this compound added.

-

Add a known volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial with a PTFE-lined septum cap.

-

Place the vial in a thermostatically controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved this compound should be visually confirmed.

-

-

Sample Collection and Filtration:

-

Cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the excess this compound to settle.

-

Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe equipped with a filter to prevent the transfer of any undissolved material.

-

Transfer the filtered aliquot to a pre-weighed volumetric flask.

-

-

Quantification:

-

Determine the mass of the collected aliquot by weighing the volumetric flask.

-

Dilute the sample in the volumetric flask to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as GC-MS (for the intact molecule) or ICP-MS (for the tellurium content). A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation of Solubility

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions

-

Toxicity and Odor: this compound is highly toxic and has an extremely unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.

-

Air Sensitivity: Due to its pyrophoric nature, all experimental steps must be carried out under a dry, inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory at all times.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains elusive in public literature, its qualitative profile indicates solubility in solvents like ethanol and tetrahydrofuran, and insolubility in water. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and safe methodology for obtaining this critical data. The successful application of this protocol will facilitate a deeper understanding of the physicochemical properties of this compound, thereby enabling its more effective use in research and development.

References

An In-depth Technical Guide to the Oxidation States and Electrochemical Properties of Diethyl Telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation states and electrochemical properties of diethyl telluride ((C₂H₅)₂Te). The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or exploring the applications of organotellurium compounds.

Introduction to this compound

This compound is an organotellurium compound that presents as a pale yellow liquid with a strong, garlic-like odor.[1] It is known for its high toxicity and instability in air.[1] While practically insoluble in water, it exhibits solubility in organic solvents like ethanol.[1] This compound serves as a precursor in the synthesis of other organotellurium compounds and is a subject of research for its biological effects.[1]

Oxidation States of Tellurium in this compound and Related Compounds

The tellurium atom in this compound exists in the +2 oxidation state. Organotellurium compounds are known to exhibit a range of oxidation states, most commonly +2, +4, and +6.

Upon oxidation, this compound typically forms diethyl telluroxide, also known as diethyl tellurium dioxide, where the tellurium atom is in the +4 oxidation state.[1] This transformation can be achieved using oxidizing agents like hydrogen peroxide.[1] Further oxidation under prolonged exposure to oxygen can lead to the formation of diethyl tellurone, with tellurium in the +6 oxidation state.[1]

Conversely, the reduction of this compound leads to the formation of elemental tellurium (oxidation state 0).[1] This can be accomplished using strong reducing agents such as sodium borohydride or lithium aluminum hydride.[1] The telluride anion (Te²⁻) itself can also act as a reducing agent.[1]

The following diagram illustrates the relationship between the different oxidation states of tellurium in the context of this compound.

Electrochemical Properties of this compound

The electrochemical behavior of this compound is characterized by its oxidation and reduction reactions at an electrode surface. While specific quantitative data for this compound is scarce in the literature, the general behavior can be inferred from studies on analogous organotellurium compounds.

Electrochemical Oxidation

The anodic oxidation of dialkyl tellurides generally involves the transfer of electrons from the tellurium atom. For this compound, this process is expected to lead to the formation of a radical cation intermediate, which can then undergo further reactions. The primary oxidation product is diethyl telluroxide. The overall reaction can be summarized as:

(C₂H₅)₂Te → (C₂H₅)₂TeO + 2e⁻ + 2H⁺

The number of electrons transferred in the oxidation of similar organotellurium compounds has been studied, and for many dialkyl tellurides, a two-electron process is observed.

Electrochemical Reduction

The cathodic reduction of this compound results in the cleavage of the carbon-tellurium bonds and the formation of elemental tellurium. This process is generally irreversible. The overall reaction can be represented as:

(C₂H₅)₂Te + 2e⁻ → Te + 2C₂H₅⁻

The ethyl anions formed would then react with the solvent or supporting electrolyte.

Quantitative Electrochemical Data

The following table summarizes the expected electrochemical reactions and provides a placeholder for quantitative data, which should be determined experimentally.

| Electrochemical Process | Reaction | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Formal Potential (E°') | Number of Electrons (n) |

| Oxidation | (C₂H₅)₂Te → (C₂H₅)₂Te²⁺ + 2e⁻ | Data not available | - | Data not available | 2 (expected) |

| Reduction | (C₂H₅)₂Te + 2e⁻ → Te + 2C₂H₅⁻ | - | Data not available | Data not available | 2 (expected) |

Experimental Protocols for Electrochemical Analysis

To determine the electrochemical properties of this compound, a series of standard electrochemical techniques can be employed. The following sections provide detailed methodologies for these key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement used to investigate the redox behavior of a species in solution.[4]

To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the electron transfer processes.

-

Potentiostat/Galvanostat

-

Three-electrode cell

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) electrode[5][6]

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or foil

-

This compound solution (e.g., 1-5 mM in a suitable solvent)

-

Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a non-aqueous solvent like acetonitrile or dichloromethane.

-

Inert gas (Argon or Nitrogen) for deaeration

-

Prepare a 1-5 mM solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deaerate the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting potential range could be from -2.0 V to +2.0 V vs. the reference electrode. The scan rate can be varied (e.g., from 20 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer.[7]

-

Initiate the scan and record the cyclic voltammogram.

-

Analyze the resulting voltammogram to determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).[4] The formal potential (E°') can be estimated as the average of Epa and Epc for a reversible or quasi-reversible process.[8]

Chronoamperometry

Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time.

To determine the diffusion coefficient of this compound and to study the kinetics of the electrode process.

Same as for Cyclic Voltammetry.

-

Perform a cyclic voltammetry experiment first to determine the potential at which the oxidation or reduction of this compound occurs.

-

Prepare the electrochemical cell as described for cyclic voltammetry.

-

Apply a potential step from an initial potential where no reaction occurs to a final potential where the reaction is diffusion-controlled (on the plateau of the voltammetric wave).

-

Record the current as a function of time.

-

The data can be analyzed using the Cottrell equation, which relates the current to time and the diffusion coefficient of the analyte.

Controlled Potential Coulometry

Controlled potential coulometry is used to determine the total charge passed during an exhaustive electrolysis of the analyte, which allows for the determination of the number of electrons transferred in the redox reaction.

To determine the number of electrons (n) involved in the oxidation and reduction of this compound.

Same as for Cyclic Voltammetry, with the addition of a means to stir the solution.

-

Determine the appropriate potential for the exhaustive electrolysis of this compound from its cyclic voltammogram.

-

Prepare a known concentration of this compound in the electrochemical cell with a larger volume of solution and a larger working electrode surface area to ensure complete electrolysis in a reasonable time.

-

Deaerate the solution and maintain an inert atmosphere.

-

Apply the determined constant potential to the working electrode while stirring the solution.

-

Monitor the current until it decays to a baseline value (typically <1% of the initial current).

-

The instrument will integrate the current over time to provide the total charge (Q) passed.

-

The number of electrons (n) transferred per molecule can be calculated using Faraday's law: Q = nFN, where F is the Faraday constant and N is the number of moles of the reactant.

Conclusion

This technical guide has outlined the fundamental aspects of the oxidation states and electrochemical properties of this compound. While specific quantitative electrochemical data for this compound remains to be fully elucidated in the scientific literature, the provided experimental protocols offer a clear pathway for researchers to determine these crucial parameters. A thorough understanding of the redox behavior of this compound is essential for its application in various fields, including organic synthesis, materials science, and potentially in the design of novel therapeutic agents. The methodologies and diagrams presented here serve as a robust foundation for further investigation into this intriguing organotellurium compound.

References

- 1. This compound | 627-54-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Modified Working Electrodes for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified Working Electrodes for Organic Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asdlib.org [asdlib.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the IUPAC Nomenclature of Organotellurium Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the rapidly evolving field of organotellurium chemistry. A systematic and unambiguous naming convention is crucial for clear communication in research, development, and regulatory contexts. This document outlines the core principles and specific rules for naming various classes of organotellurium compounds, supplemented with structural examples, and guidance on the synthesis and characterization of these unique molecules.

Fundamental Principles of Organotellurium Nomenclature

The IUPAC nomenclature for organotellurium compounds is primarily based on the principles of substitutive nomenclature , mirroring the established systems for organosulfur and organoselenium compounds.[1] The core idea is to name an organotellurium compound by identifying a parent hydride and specifying the substitution of hydrogen atoms by organotellurium characteristic groups. The "tellur-" infix is the key indicator of the presence of tellurium in the molecule.[1]

A systematic approach to naming involves the following steps:

-

Identify the principal characteristic group: This group defines the class of the compound and is typically cited as a suffix in the name.

-

Determine the parent hydride: This is the longest continuous carbon chain or the principal ring system to which the principal characteristic group is attached.

-

Number the parent chain or ring: Numbering begins at the end that gives the lowest possible locant to the principal characteristic group.

-

Name the substituents: All other groups attached to the parent are named as prefixes and are ordered alphabetically.

-

Assemble the name: The full name is constructed by combining the prefixes, the parent name, and the suffix, with appropriate locants.

Classification and Nomenclature of Organotellurium Compounds

Organotellurium compounds are categorized into several major classes based on the oxidation state of the tellurium atom and the nature of the bonding.

Tellurols (RTeH) and Tellurolates (RTe⁻)

-

Tellurols: These are the tellurium analogues of alcohols and thiols. They are named by adding the suffix "-tellurol" to the name of the parent hydride.

-

Example: CH₃TeH is named methanetellurol .

-

-

Tellurolates: The corresponding anions are named by replacing the "-ol" ending of the tellurol with "-olate".

-

Example: CH₃Te⁻ is named methanetellurolate .

-

Tellurides (R-Te-R') and Ditellurides (R-Te-Te-R)

-

Tellurides (Telluroethers): When a tellurium atom is bonded to two organic groups, the compound is named as a "telluride". Symmetrical tellurides are named by adding the prefix "di-" to the name of the organic group followed by "telluride". For unsymmetrical tellurides, the organic groups are listed alphabetically. Alternatively, one of the organic groups can be named as a substituent, using the prefix "(...tellanyl)".

-

Example: (CH₃)₂Te is named dimethyl telluride .[2]

-

Example: CH₃TeCH₂CH₃ is named ethyl methyl telluride .

-

-

Ditellurides: Compounds containing a Te-Te bond are named as "ditellurides".

-

Example: CH₃TeTeCH₃ is named dimethyl ditelluride .

-

Telluroxides (R₂Te=O) and Tellurones (R₂TeO₂)

-

Telluroxides: These compounds contain a tellurium-oxygen double bond and are named by adding "telluroxide" after the names of the organic groups.

-

Example: (C₆H₅)₂TeO is named diphenyl telluroxide .

-

-

Tellurones: Organotellurium compounds with two double-bonded oxygen atoms are named as "tellurones".

-

Example: (CH₃)₂TeO₂ is named dimethyl tellurone .

-

Telluronium Salts (R₃Te⁺ X⁻)

Salts containing a positively charged tellurium atom bonded to three organic groups are named as "telluronium" salts. The names of the organic groups precede "telluronium", followed by the name of the anion.

-

Example: (CH₃)₃Te⁺ I⁻ is named trimethyltelluronium iodide .

Organotellurium Halides

A variety of organotellurium compounds containing halogen atoms exist, with the nomenclature depending on the number of organic groups and halogen atoms attached to the tellurium center.

-

Organotellurenyl halides (RTe-X): Named by specifying the organic group followed by "tellurenyl" and the halide name.

-

Example: C₆H₅TeBr is named phenyltellurenyl bromide .

-

-

Organotellurium trihalides (RTeX₃): Named by specifying the organic group followed by "tellurium trihalide".

-

Example: CH₃TeCl₃ is named methyltellurium trichloride .

-

-

Diorganotellurium dihalides (R₂TeX₂): Named by specifying the organic groups followed by "tellurium dihalide".

-

Example: (CH₃)₂TeCl₂ is named dimethyltellurium dichloride .

-